molecular formula C24H28N2O4S B2996041 [4-[(Z)-2-Cyano-3-(octylamino)-3-oxoprop-1-enyl]-2-methoxyphenyl] thiophene-2-carboxylate CAS No. 477973-58-3

[4-[(Z)-2-Cyano-3-(octylamino)-3-oxoprop-1-enyl]-2-methoxyphenyl] thiophene-2-carboxylate

Cat. No.: B2996041
CAS No.: 477973-58-3
M. Wt: 440.56
InChI Key: LVIQIOXYBACOLN-UHFFFAOYSA-N
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Description

[4-[(Z)-2-Cyano-3-(octylamino)-3-oxoprop-1-enyl]-2-methoxyphenyl] thiophene-2-carboxylate is a useful research compound. Its molecular formula is C24H28N2O4S and its molecular weight is 440.56. The purity is usually 95%.
BenchChem offers high-quality [4-[(Z)-2-Cyano-3-(octylamino)-3-oxoprop-1-enyl]-2-methoxyphenyl] thiophene-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [4-[(Z)-2-Cyano-3-(octylamino)-3-oxoprop-1-enyl]-2-methoxyphenyl] thiophene-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[4-[(Z)-2-cyano-3-(octylamino)-3-oxoprop-1-enyl]-2-methoxyphenyl] thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O4S/c1-3-4-5-6-7-8-13-26-23(27)19(17-25)15-18-11-12-20(21(16-18)29-2)30-24(28)22-10-9-14-31-22/h9-12,14-16H,3-8,13H2,1-2H3,(H,26,27)/b19-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVIQIOXYBACOLN-CYVLTUHYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCNC(=O)C(=CC1=CC(=C(C=C1)OC(=O)C2=CC=CS2)OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCNC(=O)/C(=C\C1=CC(=C(C=C1)OC(=O)C2=CC=CS2)OC)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [4-[(Z)-2-Cyano-3-(octylamino)-3-oxoprop-1-enyl]-2-methoxyphenyl] thiophene-2-carboxylate is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of antifungal and anticancer research. This article reviews the existing literature on its biological activity, focusing on its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

Chemical Structure

The compound features a complex structure that includes a thiophene ring, a methoxyphenyl group, and a cyano group. Its molecular formula is represented as follows:

C23H30N2O3S\text{C}_{23}\text{H}_{30}\text{N}_{2}\text{O}_{3}\text{S}

Antifungal Activity

Research indicates that compounds similar to [4-[(Z)-2-Cyano-3-(octylamino)-3-oxoprop-1-enyl]-2-methoxyphenyl] thiophene-2-carboxylate exhibit significant antifungal properties. A study highlighted that derivatives of thiophene compounds demonstrated effective antifungal activity against various strains, suggesting that modifications to the thiophene structure can enhance bioactivity against fungal pathogens .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. Notably, derivatives with similar structural features have shown promising results in inhibiting the proliferation of cancer cell lines. For instance, one study reported that modifications to the thiophene backbone resulted in compounds with IC50 values ranging from 0.4 to 2.2 μM against melanoma and prostate cancer cells .

The mechanisms by which [4-[(Z)-2-Cyano-3-(octylamino)-3-oxoprop-1-enyl]-2-methoxyphenyl] thiophene-2-carboxylate exerts its biological effects are still under investigation. However, preliminary studies suggest that it may act by:

  • Inhibition of Tubulin Polymerization : Similar compounds have been shown to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .
  • Reactive Oxygen Species (ROS) Generation : Some derivatives induce oxidative stress in cancer cells, contributing to their cytotoxic effects .

Case Study 1: Anticancer Efficacy

A recent study synthesized several thiophene derivatives and evaluated their cytotoxic activities against different cancer cell lines. Among them, one derivative showed an exceptional IC50 value of 0.021 μM against prostate cancer cells, illustrating the potential for high potency in this class of compounds .

CompoundCell LineIC50 (μM)
Compound AMelanoma0.4
Compound BProstate0.021
Compound CNon-Small Cell Lung Cancer3.81

Case Study 2: Antifungal Activity

Another study focused on the antifungal properties of thiophene derivatives, revealing that certain modifications enhanced their efficacy against Candida albicans and other fungal strains. The results indicated a correlation between structural modifications and increased antifungal activity .

Scientific Research Applications

The compound 4-[(Z)-2-Cyano-3-(octylamino)-3-oxoprop-1-enyl]-2-methoxyphenyl thiophene-2-carboxylate is a complex organic molecule that has attracted interest in chemical research, with potential applications across various scientific fields. It is an organic thiophene derivative, specifically a carboxylate ester, with multiple functional groups, including a cyano group, an amine, and a methoxy group, which contribute to its chemical reactivity and biological activity.

Characteristics

Essential characteristics of the compound include:

  • Molecular weight
  • Melting point
  • Solubility

These require empirical determination through experiments such as mass spectrometry or nuclear magnetic resonance spectroscopy.

Potential Applications

While the provided search results do not offer explicit applications of 4-[(Z)-2-Cyano-3-(octylamino)-3-oxoprop-1-enyl]-2-methoxyphenyl thiophene-2-carboxylate , they do provide information that allows for potential inferences regarding its use in scientific research:

  • Chemical Research : The compound's unique structural properties make it suitable for chemical research.
  • Biological Activities : Thiophene derivatives are known for their diverse biological activities.
  • Materials Science : Thiophene derivatives have utility in materials science.
  • ** участь в различных химических реакциях**: The compound can participate in various chemical reactions.

Q & A

Q. What synthetic methodologies are recommended for preparing [4-[(Z)-2-Cyano-3-(octylamino)-3-oxoprop-1-enyl]-2-methoxyphenyl] thiophene-2-carboxylate?

  • Methodological Answer : The compound can be synthesized via a multi-step approach:
  • Step 1 : Functionalize the thiophene core using anhydrides (e.g., maleic or succinic anhydride) in dry dichloromethane under reflux, as described for analogous thiophene derivatives .
  • Step 2 : Introduce the octylamino group via nucleophilic substitution or coupling reactions, ensuring stereochemical control (Z-configuration) using temperature-modulated conditions .
  • Purification : Employ recrystallization (methanol/water) or reverse-phase HPLC to isolate the product .
    Key Considerations : Monitor reaction progress via TLC and optimize stoichiometry to minimize byproducts.

Q. How can the compound’s structure be validated using spectroscopic and crystallographic techniques?

  • Methodological Answer :
  • Spectroscopy :
  • 1H/13C NMR : Assign peaks for the thiophene ring (δ 6.8–7.5 ppm), methoxy group (δ ~3.8 ppm), and cyano group (δ ~110–120 ppm in 13C) .
  • IR : Confirm C≡N (2240–2260 cm⁻¹), C=O (1680–1720 cm⁻¹), and C-O (1250 cm⁻¹) stretches .
  • Crystallography : Grow single crystals via slow evaporation (DMSO/ethanol). Use SHELX-97 for structure refinement, leveraging the Cambridge Structural Database (CSD) for comparative bond-length validation .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., disordered moieties) be resolved during structural analysis?

  • Methodological Answer :
  • Disorder Modeling : Use SHELXL’s PART instruction to model disordered regions (e.g., octyl chain flexibility). Apply geometric restraints to maintain plausible bond lengths/angles .
  • Validation Tools : Cross-check with CSD statistics (e.g., average C-C bond length = 1.54 Å) to identify outliers .
  • Twinned Data : For twinned crystals, employ HKLF5 format in SHELXL and refine using a BASF parameter .

Q. What experimental strategies can elucidate the compound’s mechanism in enzyme inhibition studies?

  • Methodological Answer :
  • Kinetic Assays : Perform dose-response curves (IC50 determination) with recombinant enzymes (e.g., kinases or proteases). Use fluorescence-based substrates for real-time monitoring .
  • Docking Studies : Combine crystallographic data with AutoDock Vina to predict binding poses. Validate via mutagenesis (e.g., alanine scanning of active-site residues) .
  • SAR Analysis : Synthesize derivatives (e.g., varying alkyl chain length) to correlate structural features with inhibitory potency .

Q. How can computational methods (e.g., DFT) predict the compound’s electronic properties and reactivity?

  • Methodological Answer :
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level. Analyze frontier orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .
  • Solvent Effects : Include PCM models to simulate polarity impacts on stability and reactivity .
  • TD-DFT : Compare calculated UV-Vis spectra (λmax) with experimental data to validate electronic transitions .

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